cyclohexyl(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound cyclohexyl(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (hereafter referred to as the target compound) is a tetrahydroisoquinoline derivative characterized by:
- 6,7-dimethoxy substitutions on the isoquinoline core, a common feature in bioactive molecules targeting neurological receptors .
- A (3-(trifluoromethyl)phenoxy)methyl group at position 1, introducing strong electron-withdrawing and hydrophobic properties.
- A cyclohexyl methanone moiety at position 2, contributing steric bulk and enhanced lipophilicity.
Properties
IUPAC Name |
cyclohexyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3NO4/c1-32-23-13-18-11-12-30(25(31)17-7-4-3-5-8-17)22(21(18)15-24(23)33-2)16-34-20-10-6-9-19(14-20)26(27,28)29/h6,9-10,13-15,17,22H,3-5,7-8,11-12,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFIVIIIRDUOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CCCCC3)COC4=CC=CC(=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclohexyl(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, identified by its CAS number 681154-24-5, is a complex organic compound with potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 477.5 g/mol. The structure features a cyclohexyl group attached to a 6,7-dimethoxy-3,4-dihydroisoquinoline backbone with a trifluoromethylphenoxy side chain. This unique structure is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antioxidant Properties : Compounds with similar structures have shown strong radical scavenging abilities and reduced levels of reactive oxygen species (ROS) in cellular models .
- Tyrosinase Inhibition : Some analogs inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can lead to potential applications in skin whitening agents .
- Antimicrobial Activity : Related compounds have exhibited antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as tyrosinase and alpha-glucosidase. Inhibition studies indicate that structural modifications can enhance binding affinity and inhibitory potency .
- Radical Scavenging : Its antioxidant activity is likely due to the presence of methoxy groups that can donate electrons and stabilize free radicals .
- Receptor Modulation : The trifluoromethyl group may enhance lipophilicity, allowing better interaction with biological membranes and potential modulation of receptor activity.
Case Study 1: Tyrosinase Inhibition
A study explored the inhibitory effects of various isoquinoline derivatives on tyrosinase. This compound was shown to competitively inhibit tyrosinase with an IC50 value comparable to established inhibitors like kojic acid .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that related compounds significantly reduced ROS levels in B16F10 melanoma cells. The mechanisms involved included the suppression of oxidative stress markers and modulation of antioxidant enzyme expression .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among analogues include substitutions at positions 1 (phenoxy group) and 2 (methanone group). These modifications significantly influence physicochemical properties such as lipophilicity (logP), molecular weight, and metabolic stability.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Key Observations:
- Trifluoromethyl vs. Methoxy/Chloro: The target compound’s 3-(trifluoromethyl)phenoxy group enhances metabolic stability and hydrophobicity compared to methoxy () or chloro (Compound 91) substituents .
NMDA Receptor Modulation
- Compounds in (e.g., 90, 91) potentiate GluN2C/D-containing NMDA receptors, with activity influenced by substituents: 3-Chlorophenyl (Compound 91) shows higher potency than phenyl (Compound 90), likely due to enhanced hydrophobic interactions .
Orexin Receptor Interactions
- highlights ACT-078573, a tetrahydroisoquinoline analogue with a trifluoromethylphenethyl group, as an orexin receptor antagonist . The target compound’s phenoxymethyl linker (vs. phenethyl in ACT-078573) may alter binding orientation, affecting subtype selectivity (OX1 vs. OX2).
Metabolic Stability and Toxicity
- Trifluoromethyl Groups: Known to resist oxidative metabolism, the target compound may exhibit a longer half-life than methoxy- or chloro-substituted analogues .
- Cyclohexyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
